3,7-Dimethylnonane

概要

説明

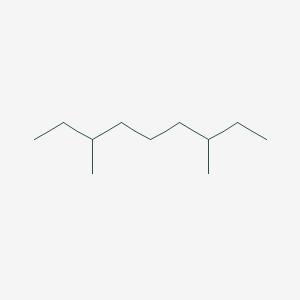

3,7-Dimethylnonane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, specifically a dimethyl derivative of nonane. This compound is characterized by the presence of two methyl groups attached to the third and seventh carbon atoms of the nonane chain. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

3,7-Dimethylnonane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of nonane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process. The reaction conditions include maintaining a temperature range of 0-50°C and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of corresponding alkenes or alkynes. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to achieve the desired hydrogenation. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

化学反応の分析

Oxidation

3,7-Dimethylnonane can undergo oxidation reactions, leading to the formation of alcohols, ketones, or carboxylic acids.

-

Reagents and Conditions Oxidation of this compound can be achieved using potassium permanganate (KMnO₄) in an acidic medium.

-

Products The oxidation of this compound can yield alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the oxidizing agent used.

-

Ozonolysis Alkenes can undergo oxidative cleavage with ozone (O₃) to give carbonyl compounds, cleaving the C=C bond . The reaction generates an ozonide intermediate, which is then treated with a reducing agent (e.g. dimethyl sulfide or zinc) to yield aldehydes or ketones depending on the structure of the starting alkene .

Reduction

This compound can be reduced to simpler hydrocarbons. Catalytic hydrogenation is a typical reduction method.

-

Reagents and Conditions Hydrogen gas (H₂) with a palladium or platinum catalyst can be used for the reduction of this compound.

-

Products Reduction of this compound results in the formation of simpler hydrocarbons.

Substitution

Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the this compound molecule.

-

Reagents and Conditions Chlorine (Cl₂) or bromine (Br₂) with ultraviolet light or heat are typically used to perform substitution reactions.

-

Products Halogenated derivatives of this compound are formed during these reactions.

Other Reactions

Two important reactions that alkanes undergo are combustion and halogenation .

Biological Interactions

This compound's mechanism of action primarily involves interactions with other molecules through van der Waals forces and hydrophobic interactions. In biological systems, the compound may interact with cellular membranes, altering their fluidity and permeability.

科学的研究の応用

Chemistry

Gas Chromatography and Mass Spectrometry

3,7-Dimethylnonane is frequently utilized as a reference compound in gas chromatography and mass spectrometry. Its well-defined structure allows researchers to analyze complex mixtures effectively, providing a benchmark for identifying other compounds based on retention times and mass spectra .

Biology

Cell Membrane Interaction Studies

Research has focused on the interactions of this compound with cellular membranes. Its hydrophobic nature suggests potential effects on membrane fluidity and permeability, which can influence various biological processes .

Inflammatory Response Modulation

In vitro studies have demonstrated that this compound can modulate inflammatory responses by affecting cytokine production in immune cells. This supports its potential use in treating inflammatory diseases .

Medicine

Asthma Diagnostics

this compound has been identified as a potential biomarker for asthma. Studies indicate that elevated levels of this compound can differentiate between various asthma phenotypes. For instance, research by Van Vliet et al. (2017) found that this compound achieved high sensitivity (88%) and specificity (95%) in predicting asthma exacerbations .

Therapeutic Potential

The compound exhibits anti-inflammatory and antimicrobial properties. Its ability to inhibit enzyme activities associated with inflammation has been documented, suggesting therapeutic applications in respiratory diseases .

Industrial Applications

Solvent Use

In industrial settings, this compound serves as a solvent in the production of coatings, adhesives, and lubricants. Its unique chemical properties make it suitable for various manufacturing processes .

Unique Properties

The specific arrangement of methyl groups in this compound influences its boiling point, melting point, and reactivity compared to other dimethyl derivatives of nonane. This uniqueness enhances its utility in both research and industrial applications .

Asthma Research Case Studies

Several studies have highlighted the role of this compound in asthma diagnostics:

- Van Vliet et al. (2017) : Identified this compound as a predictive marker for asthma exacerbations with high sensitivity (88%) and specificity (95%) in children.

- Ibrahim et al. (2011) : Demonstrated that volatile organic compound profiles including this compound could differentiate between eosinophilic and neutrophilic asthma subtypes.

| Study | Findings |

|---|---|

| Van Vliet et al. (2017) | High sensitivity (88%) and specificity (95%) for asthma exacerbations |

| Ibrahim et al. (2011) | Differentiation between asthma subtypes based on VOC profiles |

In Vitro Studies

Research has confirmed that this compound can modulate inflammatory responses through its interaction with immune cells. These findings suggest potential therapeutic applications for inflammatory diseases .

作用機序

The mechanism of action of 3,7-Dimethylnonane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions can affect the physical properties of mixtures and influence the behavior of other compounds in solution. In biological systems, this compound may interact with cellular membranes, altering their fluidity and permeability.

類似化合物との比較

Similar Compounds

Nonane: A straight-chain alkane with the molecular formula C₉H₂₀.

2,6-Dimethylnonane: Another dimethyl derivative of nonane with methyl groups attached to the second and sixth carbon atoms.

3,5-Dimethylnonane: A dimethyl derivative of nonane with methyl groups attached to the third and fifth carbon atoms.

Uniqueness

3,7-Dimethylnonane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This unique structure can result in different boiling points, melting points, and reactivity compared to other dimethyl derivatives of nonane. The specific arrangement of methyl groups also affects its interactions with other molecules, making it a valuable compound for various research and industrial applications.

生物活性

3,7-Dimethylnonane is a branched-chain alkane with the molecular formula . This compound has garnered attention in various fields, including environmental science and medicine, due to its potential biological activities and applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its branched structure, which influences its physical and chemical properties. The compound is predominantly studied for its interactions in biological systems and its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound's structure allows it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. It has been suggested that this compound may influence metabolic pathways through these interactions.

Therapeutic Potential

Research has indicated that this compound exhibits potential anti-inflammatory and antimicrobial properties. In vitro studies have shown that it can inhibit certain enzyme activities associated with inflammation. Additionally, its role as a volatile organic compound (VOC) has been explored in the context of respiratory diseases such as asthma.

Asthma Research

A significant body of research has focused on the role of this compound in asthma diagnostics. In one study, exhaled VOC profiles were analyzed to distinguish between different asthma phenotypes. The study found elevated levels of this compound in asthmatic patients compared to healthy controls, suggesting its potential as a biomarker for asthma exacerbations .

| Study | Findings |

|---|---|

| Van Vliet et al. (2017) | Identified this compound as a predictive marker for asthma exacerbations with high sensitivity (88%) and specificity (95%) in children. |

| Ibrahim et al. (2011) | Demonstrated that VOC profiles including this compound could differentiate between eosinophilic and neutrophilic asthma subtypes. |

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate inflammatory responses by affecting cytokine production in immune cells. These findings support its potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Methyl-2-decanone | Straight-chain | Moderate antimicrobial activity |

| 2,6-Dimethylheptane | Branched-chain | Lower anti-inflammatory effects compared to this compound |

| Nonanal | Straight-chain aldehyde | Notable for its role in scent but less studied for therapeutic effects |

特性

IUPAC Name |

3,7-dimethylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-5-10(3)8-7-9-11(4)6-2/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPVLXJHRFZYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873315 | |

| Record name | 3,7-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17302-32-8 | |

| Record name | 3,7-Dimethylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。